

Spectroscopic Analysis of 4-Methoxycinnamyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxycinnamyl alcohol

Cat. No.: B7944356

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Introduction

4-Methoxycinnamyl alcohol, a substituted cinnamyl alcohol, is a compound of interest in various fields, including medicinal chemistry and materials science. Its biological activities and potential as a synthetic building block necessitate a thorough characterization of its chemical structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and structural elucidation of this molecule. This technical guide provides an in-depth overview of the spectroscopic analysis of **4-Methoxycinnamyl alcohol**, complete with experimental protocols and data interpretation, tailored for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Analysis

Proton NMR (^1H NMR) spectroscopy identifies the different types of protons in a molecule and their connectivity.

Experimental Protocol

A standard protocol for acquiring a ^1H NMR spectrum involves dissolving 5-20 mg of the **4-Methoxycinnamyl alcohol** sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a 5 mm NMR tube.[1] The tube is then placed in the NMR spectrometer. The spectrometer's magnetic field is stabilized by locking onto the deuterium signal of the solvent.[1] The magnetic field homogeneity is then optimized through a process called shimming to ensure high-resolution spectra.[1] The ^1H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier-transformed to obtain the frequency-domain spectrum.

Data Presentation

The expected ^1H NMR spectral data for **4-Methoxycinnamyl alcohol** in CDCl_3 is summarized below:



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Interpretation

The ^1H NMR spectrum of **4-Methoxycinnamyl alcohol** is expected to show distinct signals corresponding to the aromatic, vinylic, benzylic alcohol, and methoxy protons. The aromatic protons on the benzene ring typically appear as two doublets due to the para-substitution. The vinylic protons of the trans-alkene will show a characteristic coupling pattern, with a large

coupling constant (J-value) indicative of the trans geometry. The benzylic protons adjacent to the hydroxyl group will appear as a doublet, and the methoxy protons will be a sharp singlet. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and temperature.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Protocol

For ¹³C NMR, a more concentrated sample (20–50 mg in ~0.6 mL of deuterated solvent) is typically required.[1] The experimental setup is similar to that of ¹H NMR. ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Presentation

The expected ¹³C NMR spectral data for **4-Methoxycinnamyl alcohol** in CDCl₃ is summarized below:



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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol

For a solid sample like **4-Methoxycinnamyl alcohol**, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[2] A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] A background spectrum of the empty ATR crystal is first recorded.[3] Then, the sample spectrum is recorded, and the background is automatically subtracted to yield the infrared spectrum of the sample.[3]

Data Presentation

The characteristic IR absorption bands for **4-Methoxycinnamyl alcohol** are presented in the table below:



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Interpretation

The IR spectrum of **4-Methoxycinnamyl alcohol** will be characterized by a strong, broad absorption band in the region of $3500\text{-}3200\text{ cm}^{-1}$, which is indicative of the O-H stretching vibration of the alcohol functional group.[4] The presence of the aromatic ring will be confirmed by the C=C stretching vibrations around 1600 and 1510 cm^{-1} . The strong absorption around 1250 cm^{-1} is characteristic of the aryl ether C-O stretch. The C-O stretch of the primary alcohol will appear in the $1260\text{-}1050\text{ cm}^{-1}$ region.[4] A key feature confirming the trans-alkene geometry is the strong out-of-plane =C-H bending vibration around 970 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule.[5]

Experimental Protocol

In a typical Electron Ionization (EI) mass spectrometry experiment, a small amount of the **4-Methoxycinnamyl alcohol** sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.[6] The gaseous molecules are then bombarded with a high-energy electron beam, which causes the molecules to ionize and fragment.[5][6] These resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). [6][7] A detector then records the abundance of each ion.[7]

Data Presentation

The expected key fragments in the EI mass spectrum of **4-Methoxycinnamyl alcohol** are listed below:



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Interpretation

The mass spectrum of **4-Methoxycinnamyl alcohol** will show a molecular ion peak ($[M]^+$) at an m/z value corresponding to its molecular weight (164 g/mol). The fragmentation pattern will provide further structural information. Common fragmentation pathways include the loss of a hydroxyl radical ($-OH$) to give a peak at m/z 147, and the loss of the hydroxymethyl radical ($-$

CH₂OH) to give a peak at m/z 135. A prominent peak at m/z 121 is likely due to the formation of a stable methoxy-substituted tropylium-like ion. Further fragmentation can lead to other characteristic ions.

Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described.



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NMR Experimental Workflow



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FTIR (ATR) Experimental Workflow

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Mass Spectrometry (EI) Experimental Workflow

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